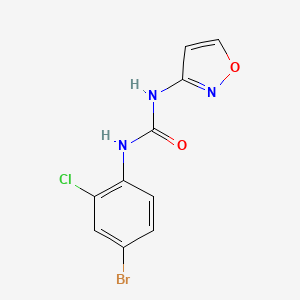![molecular formula C16H12Cl2N2O3 B5433151 3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5433151.png)
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole, also known as CMPO, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of oxadiazoles, which have been shown to have various biological activities, including antimicrobial, antiviral, and anticancer properties.
Wirkmechanismus
The mechanism of action of 3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cell growth and survival. This compound has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a key role in cancer invasion and metastasis. This compound also inhibits the activity of protein kinase C, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of oxidative stress. This compound has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which play a key role in the development of chronic inflammation and various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole is its broad range of biological activities, which make it a promising candidate for the development of novel therapeutic agents. This compound is also relatively easy to synthesize and can be obtained in high yields. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the formulation and dosage of this compound and by using appropriate safety precautions in the lab.
Zukünftige Richtungen
There are several future directions for the study of 3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for various diseases, and the elucidation of its mechanism of action. This compound can also be used as a lead compound for the development of novel oxadiazole derivatives with improved biological activities and pharmacological properties. Further research is needed to fully understand the potential of this compound and its derivatives for scientific research and therapeutic applications.
In conclusion, this compound is a promising compound with various biological activities and potential applications in scientific research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for scientific research and therapeutic applications.
Synthesemethoden
The synthesis of 3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole involves the reaction of 5-chloro-2-methoxybenzoic acid with 4-chlorobenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The resulting intermediate is then reacted with hydrazine hydrate to form the final product, this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.
Wissenschaftliche Forschungsanwendungen
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have various biological activities, including anti-inflammatory, antioxidant, and antiproliferative effects. This compound has also been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O3/c1-21-14-7-4-11(18)8-13(14)16-19-15(23-20-16)9-22-12-5-2-10(17)3-6-12/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBLAPAPKBFUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C2=NOC(=N2)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-chloro-4-ethoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5433078.png)
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyl-3-furamide](/img/structure/B5433085.png)



![allyl 2-[3-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433113.png)
![2-[(2-methylphenyl)amino]-N'-(1-methyl-3-phenyl-2-propen-1-ylidene)acetohydrazide](/img/structure/B5433122.png)
![5-({[2-(dimethylamino)ethyl]amino}sulfonyl)-N-ethyl-2-methoxybenzamide](/img/structure/B5433130.png)
![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(3-fluorophenyl)propanamide](/img/structure/B5433137.png)
![N-[2-(2-furoylamino)-3-(4-nitrophenyl)acryloyl]valine](/img/structure/B5433138.png)
![3-benzyl-2-[(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5433158.png)
![[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetic acid](/img/structure/B5433159.png)
![ethyl 5-(2,4-dimethoxyphenyl)-2-[4-(dimethylamino)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5433166.png)
![methyl 2-[2-(2,3-dimethoxyphenyl)-4-hydroxy-3-(3-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5433170.png)